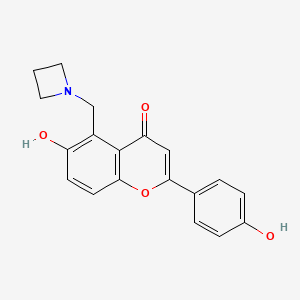
Antituberculosis agent-2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antituberculosis agent-2 is a compound used in the treatment of tuberculosis, a disease caused by Mycobacterium tuberculosis. This compound is part of a broader class of antituberculosis agents that have been developed to combat drug-resistant strains of tuberculosis, including multidrug-resistant tuberculosis and extensively drug-resistant tuberculosis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of antituberculosis agent-2 involves multiple steps, including the formation of key intermediates and final product purification. One common synthetic route includes the cycloaddition reaction under ultrasound irradiation, which avoids standard heating and column chromatography while producing high yields and shorter reaction times .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at controlled temperatures .
Analyse Des Réactions Chimiques
Types of Reactions: Antituberculosis agent-2 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure to enhance its efficacy and reduce toxicity.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired outcomes .
Major Products Formed: The major products formed from these reactions include modified derivatives of this compound, which may exhibit improved pharmacological properties and reduced side effects .
Applications De Recherche Scientifique
Antituberculosis agent-2 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its interactions with biological macromolecules and its effects on cellular processes.
Medicine: Employed in the treatment of tuberculosis, particularly in cases involving drug-resistant strains.
Industry: Utilized in the development of new antituberculosis drugs and formulations
Mécanisme D'action
The mechanism of action of antituberculosis agent-2 involves the inhibition of key enzymes and pathways essential for the survival and replication of Mycobacterium tuberculosis. This compound targets the synthesis of mycolic acids in the bacterial cell wall, leading to cell lysis and death . Additionally, it may interfere with nucleic acid synthesis and protein synthesis, further inhibiting bacterial growth .
Comparaison Avec Des Composés Similaires
- Isoniazid
- Rifampin
- Pyrazinamide
- Ethambutol
- Bedaquiline
- Delamanid
Comparison: Antituberculosis agent-2 is unique in its ability to target multiple pathways within Mycobacterium tuberculosis, making it effective against drug-resistant strains. Unlike some first-line drugs, it exhibits a broader spectrum of activity and lower toxicity .
Propriétés
Formule moléculaire |
C19H17NO4 |
|---|---|
Poids moléculaire |
323.3 g/mol |
Nom IUPAC |
5-(azetidin-1-ylmethyl)-6-hydroxy-2-(4-hydroxyphenyl)chromen-4-one |
InChI |
InChI=1S/C19H17NO4/c21-13-4-2-12(3-5-13)18-10-16(23)19-14(11-20-8-1-9-20)15(22)6-7-17(19)24-18/h2-7,10,21-22H,1,8-9,11H2 |
Clé InChI |
YONQTMXRNDKBLV-UHFFFAOYSA-N |
SMILES canonique |
C1CN(C1)CC2=C(C=CC3=C2C(=O)C=C(O3)C4=CC=C(C=C4)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















